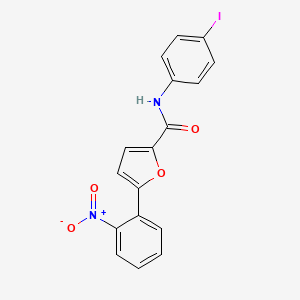![molecular formula C22H18N4O5 B12445476 2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B12445476.png)
2-methyl-N-[4-({2-[(3-nitrophenyl)carbonyl]hydrazinyl}carbonyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities. This compound is characterized by the presence of a nitrophenyl group, a formohydrazido group, and a methyl group attached to the benzamide core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired efficiency and scalability.
化学反应分析
Types of Reactions
2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE undergoes several types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form various nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro compounds.
科学研究应用
2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in redox reactions, influencing cellular oxidative stress pathways. The formohydrazido group may interact with enzymes or receptors, modulating their activity. Detailed studies are required to elucidate the exact molecular pathways involved.
相似化合物的比较
Similar Compounds
Uniqueness
2-METHYL-N-(4-{[(3-NITROPHENYL)FORMOHYDRAZIDO]CARBONYL}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C22H18N4O5 |
|---|---|
分子量 |
418.4 g/mol |
IUPAC 名称 |
2-methyl-N-[4-[[(3-nitrobenzoyl)amino]carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C22H18N4O5/c1-14-5-2-3-8-19(14)22(29)23-17-11-9-15(10-12-17)20(27)24-25-21(28)16-6-4-7-18(13-16)26(30)31/h2-13H,1H3,(H,23,29)(H,24,27)(H,25,28) |
InChI 键 |
SENFFQDQXOMJNG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


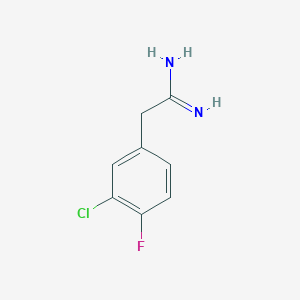
![(2-{[3-Carboxy-2-(carboxymethyl)-2-hydroxypropanoyl]oxy}ethyl)trimethylazanium](/img/structure/B12445408.png)
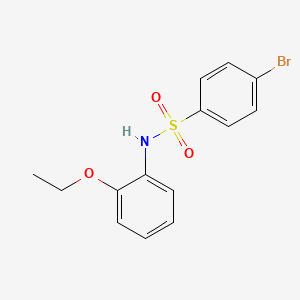
![1-[4-(4-Trifluoromethoxyphenoxy)phenyl]ethanone](/img/structure/B12445415.png)
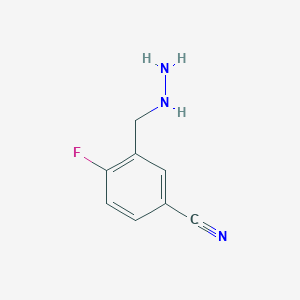

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{1-[(2-phenoxyphenyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12445431.png)
![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B12445435.png)
![N-cyclohexyl-2-{2-[(naphthalen-1-yloxy)acetyl]hydrazinyl}-2-oxoacetamide](/img/structure/B12445450.png)

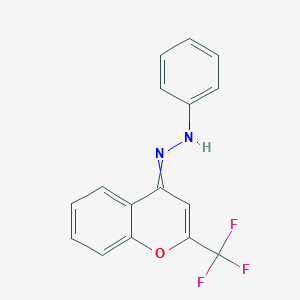
![5-Hydroxy-4-(3-hydroxyoct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B12445473.png)

